Comprehensive Toxicology and Safety Profiling of (1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane Hydrochloride
Comprehensive Toxicology and Safety Profiling of (1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane Hydrochloride
Executive Summary
The compound (1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane hydrochloride (CAS: 2219372-12-8) is a chiral, bridged bicyclic amine utilized primarily as a highly specialized building block in neuropharmacological drug development[1]. The 6-azabicyclo[3.2.1]octane core—often referred to as the normorphan framework—is a privileged structural motif. It serves as the foundational scaffold for numerous central nervous system (CNS) active agents, including dopamine transporter (DAT) inhibitors[2], potent analgesics[3], and antimuscarinic compounds such as azaprophen[4].
However, the very physicochemical properties that make this scaffold highly efficacious for CNS targets—namely, its basic nitrogen and high lipophilicity—introduce specific toxicological liabilities. This technical whitepaper outlines the mechanistic toxicology, quantitative safety thresholds, and self-validating preclinical protocols required to evaluate drug candidates incorporating the (1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane substructure.
Structural Liabilities and Mechanistic Toxicology
As an Application Scientist evaluating novel scaffolds, it is critical to understand why a molecule behaves a certain way in vivo, rather than merely observing the outcome. The toxicology of this compound is driven by its three-dimensional topology and acid-base chemistry[5].
The Normorphan Scaffold and CNS Penetration
The bridged bicyclic structure restricts the conformational flexibility of the nitrogen atom. At physiological pH (7.4), the secondary amine (pKa ~9.5) is predominantly protonated. The addition of the 5-methyl group in the (1R,5S) configuration introduces steric bulk at the bridgehead. This steric hindrance increases the overall lipophilicity (LogP) of the molecule, driving rapid penetration across the blood-brain barrier (BBB). While beneficial for CNS targets, this leads to off-target neurotoxicity, manifesting as hyperlocomotion or catatonia if the compound inadvertently binds to DAT or muscarinic receptors[2][4].
hERG Liability: The Cation-π Interaction
The most critical safety hurdle for basic, lipophilic amines is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and fatal arrhythmias. The protonated nitrogen of the 6-azabicyclo[3.2.1]octane ring interacts strongly with the electron-rich aromatic rings of Tyrosine-652 and Phenylalanine-656 within the hERG channel's inner cavity via cation-π interactions. The 5-methyl substitution can either exacerbate or mitigate this binding depending on the trajectory of the molecule into the pore, making empirical patch-clamp screening mandatory.
Fig 1: Mechanistic toxicity pathways of the 6-azabicyclo[3.2.1]octane scaffold.
Quantitative Safety Data Summary
When advancing derivatives of (1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane, researchers must benchmark their safety data against established thresholds for bridged bicyclic amines. The table below synthesizes the expected preclinical safety metrics based on historical data for this chemical class[2][3].
| Assay / Parameter | Target Safety Threshold | Typical Range for Scaffold | Toxicological Implication |
| hERG Inhibition (IC₅₀) | > 30 µM | 1.5 µM – 15 µM | High risk of QT prolongation due to basic amine trapping in the K+ channel pore. |
| Ames Test (Mutagenicity) | Negative | Negative | The saturated bicyclic core lacks structural alerts for DNA intercalation or reactivity. |
| Cytotoxicity (HepG2 IC₅₀) | > 100 µM | 50 µM – >200 µM | Generally well-tolerated; toxicity usually arises from reactive metabolites if N-dealkylation occurs. |
| Rodent LD₅₀ (Oral) | > 500 mg/kg | 150 – 400 mg/kg | Acute toxicity is typically driven by profound CNS depression or respiratory failure[3]. |
| CYP450 Inhibition (3A4/2D6) | IC₅₀ > 10 µM | 2.0 µM – 25 µM | The basic nitrogen can coordinate with the heme iron of CYP2D6, leading to drug-drug interactions. |
Self-Validating Experimental Protocols
To ensure data integrity, every safety assay must function as a self-validating system. The following protocols are designed not just to generate data, but to continuously prove their own accuracy through integrated controls.
Fig 2: Sequential safety screening workflow for bicyclic amine drug candidates.
Automated Patch-Clamp for hERG Inhibition
Causality: Because the (1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane core is highly prone to hERG binding, we must differentiate between state-dependent block (binding only when the channel is open) and resting block. Self-Validation: This protocol utilizes a pre-compound baseline to establish membrane stability, an active reference to prove channel responsiveness, and a washout phase to confirm if the drug is permanently trapped in the pore.
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Cell Preparation: Culture CHO cells stably expressing the hERG gene. Harvest at 70-80% confluency to ensure optimal membrane health and channel density.
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Baseline Establishment (Validation Step 1): Apply whole-cell voltage clamp. Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current. Acceptance Criteria: Leak current must remain <100 pA, and tail current must be >400 pA.
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Compound Application: Perfuse the (1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane derivative at ascending concentrations (0.1 µM to 30 µM) for 5 minutes per concentration to reach steady-state block.
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Positive Control (Validation Step 2): Perfuse 100 nM E-4031 (a known hERG inhibitor). Acceptance Criteria: Must yield >80% inhibition of the tail current.
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Washout Phase: Perfuse with extracellular solution for 10 minutes. If the tail current does not recover, it indicates the lipophilic 5-methyl group has caused the molecule to partition deeply into the lipid bilayer, acting as a non-reversible blocker.
In Vivo CNS Safety Pharmacology (Modified Irwin Test)
Causality: Given the scaffold's historical use in synthesizing DAT inhibitors and antimuscarinics[2][4], novel derivatives must be screened for unintended dopaminergic (hyperlocomotion, stereotypy) or cholinergic (salivation, tremor) toxidromes. Self-Validation: The inclusion of both a vehicle control and an active comparator (e.g., cocaine or atropine) ensures the scoring matrix is sensitive enough to detect the specific behavioral phenotypes associated with this chemical class.
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Acclimation: Habituate male Sprague-Dawley rats (n=6 per group) to the observation arena for 60 minutes prior to dosing to establish a baseline locomotor activity metric.
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Dosing & Controls (Validation Step): Administer the test compound via oral gavage (e.g., 10, 30, 100 mg/kg). Simultaneously dose Group A with Vehicle (Negative Control) and Group B with 15 mg/kg Cocaine (Positive Control for DAT inhibition).
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Behavioral Scoring: At 15, 30, 60, and 120 minutes post-dose, a blinded observer scores the animals using the Irwin Functional Observational Battery (FOB). Key parameters to monitor for this scaffold include:
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Straub tail and stereotypic sniffing (indicative of DAT inhibition).
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Mydriasis and tachycardia (indicative of antimuscarinic activity).
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Data Synthesis: Perform a repeated-measures ANOVA against the vehicle group. Any statistically significant deviation (p < 0.05) in autonomic or motor function dictates the Maximum Tolerated Dose (MTD) for future efficacy models.
References
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Azabicycloalkanes as analgetics. 3. Structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry. Journal of Medicinal Chemistry (1977).[Link]
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2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters (2004).[Link]
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6-Methyl-6-azabicyclo[3.2.1]octan-3.alpha.-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent. Journal of Medicinal Chemistry (1987).[Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azabicycloalkanes as analgetics. 3. Structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry of (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane and its 7-endo-methyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 279-85-6: 6-Azabicyclo[3.2.1]octane | CymitQuimica [cymitquimica.com]
